2-Amino-5-fluoro-1,3-benzothiazol-6-ol
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Overview
Description
2-Amino-5-fluoro-1,3-benzothiazol-6-ol is a heterocyclic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-fluoro-1,3-benzothiazol-6-ol typically involves the reaction of 2-aminobenzenethiol with fluorinated aldehydes or ketones. One common method is the condensation of 2-aminobenzenethiol with 5-fluoro-2-hydroxybenzaldehyde under acidic conditions, followed by cyclization to form the benzothiazole ring . Another approach involves the cyclization of 2-aminothiophenols with carbon dioxide in the presence of diethylsilane and a catalyst such as 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) .
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs scalable methods such as microwave irradiation and one-pot multicomponent reactions. These methods offer advantages in terms of yield, reaction time, and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-fluoro-1,3-benzothiazol-6-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to amino compounds.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophiles like amines and thiols can replace the fluoro group in the presence of catalysts.
Major Products Formed
The major products formed from these reactions include nitrobenzothiazoles, aminobenzothiazoles, and various substituted benzothiazoles .
Scientific Research Applications
2-Amino-5-fluoro-1,3-benzothiazol-6-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-Amino-5-fluoro-1,3-benzothiazol-6-ol involves its interaction with various molecular targets. The compound can inhibit enzymes such as dihydroorotase and DNA gyrase, which are crucial for bacterial survival . It also interferes with cellular pathways involved in cancer cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: Lacks the fluoro group, resulting in different reactivity and biological activity.
5-Fluoro-2-aminobenzothiazole: Similar structure but without the hydroxyl group, affecting its solubility and interaction with biological targets.
Uniqueness
The hydroxyl group further increases its solubility and ability to form hydrogen bonds, making it a versatile compound for various applications .
Properties
IUPAC Name |
2-amino-5-fluoro-1,3-benzothiazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2OS/c8-3-1-4-6(2-5(3)11)12-7(9)10-4/h1-2,11H,(H2,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSCMRNPYEZCJQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1F)O)SC(=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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